molecular formula C18H23FN4O3S B2505673 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946233-04-1

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No. B2505673
CAS RN: 946233-04-1
M. Wt: 394.47
InChI Key: IOLQQIUUNJBPAE-UHFFFAOYSA-N
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Description

The compound "4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine" is a synthetic molecule that appears to be related to a class of compounds with various pharmacological properties. The related compounds synthesized and studied in the provided papers include piperazinopyrimidines, piperazine derivatives, and arylsulfonamides, which have shown a range of biological activities such as antiemetic, antimicrobial, and antipsychotic effects .

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic attack of amines on trichloropyrimidine, leading to the formation of 4-piperazinopyrimidines with a methylthio substituent . Another approach includes the synthesis of substituted piperazine derivatives characterized by IR and 1H NMR, indicating a structured methodology for creating these molecules . Additionally, the synthesis of arylsulfonamides involves specific reactions to achieve high affinities for serotonin receptors, suggesting a targeted synthetic strategy . The synthesis of 1-substituted piperazine derivatives also involves connection reactions, with optimization of reaction conditions such as solvent choice and temperature being crucial for yield improvement .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine moiety, which is a common feature in many pharmacologically active compounds. The presence of substituents like the methylthio group, sulfonyl group, and fluorophenyl group can significantly influence the binding affinity and selectivity of these molecules towards biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and connection reactions. The choice of reactants, catalysts, and reaction conditions are tailored to achieve the desired molecular structures with the appropriate functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for pharmacological applications. These properties include solubility, stability, and the ability to cross biological membranes, which are essential for their antimicrobial and receptor binding activities .

Scientific Research Applications

Antibacterial Activities

A research study focused on synthesizing derivatives of piperazine showed that compounds similar in structure to 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine demonstrated notable antibacterial activities. Specifically, 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine showed considerable effectiveness against certain bacteria at specific concentrations, suggesting potential uses in developing antibacterial agents (Wu Qi, 2014).

Antiproliferative Activity

Another study highlighted the synthesis of pyrimidin-4-one derivatives, closely related to the compound . These derivatives showed significant antiproliferative effects against various human cancer cell lines. Among them, certain compounds stood out for their potency, hinting at potential applications in developing anticancer therapies (L. Mallesha et al., 2012).

properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQQIUUNJBPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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